molecular formula C20H20N4S B4766149 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4766149
M. Wt: 348.5 g/mol
InChI Key: DAKGXIUTNCHWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of triazolothiadiazole derivatives and has shown promising results in numerous studies. In

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still under investigation. However, studies have suggested that this compound may exert its biological effects by targeting specific enzymes or receptors in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In the brain, it has been shown to modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects for neurological disorders. In plants, this compound has been shown to enhance plant growth and protect crops from pests and diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a versatile building block for the synthesis of functional materials. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for careful handling.

Future Directions

There are numerous future directions for the study of 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of research include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and the development of new synthetic methods for this compound. Additionally, there is potential for the use of this compound in the development of functional materials for various applications such as electronics and energy storage.

Scientific Research Applications

6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. In medicine, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. In agriculture, 6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In material science, this compound has shown potential as a building block for the synthesis of functional materials such as organic semiconductors and electrochromic materials.

properties

IUPAC Name

6-benzyl-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-20(2,3)16-11-9-15(10-12-16)18-21-22-19-24(18)23-17(25-19)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGXIUTNCHWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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